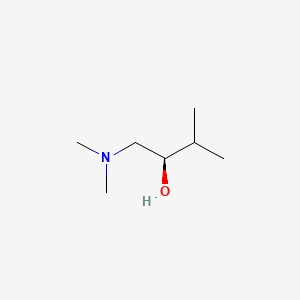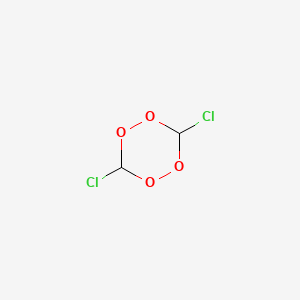
3,6-Dichloro-1,2,4,5-tetraoxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dichloro-1,2,4,5-tetraoxane is a chemical compound known for its unique structure and potential applications in various fields. It belongs to the class of tetraoxanes, which are characterized by a four-membered ring containing two oxygen atoms. This compound has garnered interest due to its potential use in medicinal chemistry, particularly in the development of antimalarial agents .
Méthodes De Préparation
The synthesis of 3,6-Dichloro-1,2,4,5-tetraoxane typically involves the peroxidation of carbonyl compounds. General methods for preparing 1,2,4,5-tetraoxanes include:
Ozonolysis of Olefins: This method involves the reaction of olefins with ozone, leading to the formation of tetraoxanes.
Reaction of Ketones with Hydrogen Peroxide: Ketones react with hydrogen peroxide in the presence of catalysts such as iodine or protonic acids to form tetraoxanes.
Cyclocondensation of Ketones: This method uses bis(trimethylsilyl)peroxide as the donor of the O–O fragment to cyclocondense ketones into tetraoxanes.
Analyse Des Réactions Chimiques
3,6-Dichloro-1,2,4,5-tetraoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Substitution: The chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide, iodine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,6-Dichloro-1,2,4,5-tetraoxane has several scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential as an antimalarial agent.
Biological Studies: The compound is used in biological studies to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: It is used in the synthesis of other chemical compounds and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3,6-Dichloro-1,2,4,5-tetraoxane involves the generation of reactive oxygen species (ROS) upon cleavage of the peroxide bond. These ROS can damage cellular components, leading to the death of the target organism, such as the malaria parasite . The compound targets specific enzymes and pathways involved in the survival of the parasite, making it an effective antimalarial agent .
Comparaison Avec Des Composés Similaires
3,6-Dichloro-1,2,4,5-tetraoxane can be compared with other tetraoxanes and related compounds, such as:
3,3,6-Trimethyl-1,2,4,5-tetraoxane: This compound has shown significant activity against chloroquine-sensitive strains of Plasmodium falciparum.
3,3-Dimethyl-6,6-diphenyl-1,2,4,5-tetraoxane: It has demonstrated activity against chloroquine-resistant strains of the malaria parasite.
3-Methyl-3,6,6-triphenyl-1,2,4,5-tetraoxane: This compound has superior activity against chloroquine-resistant strains compared to other derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other tetraoxanes.
Propriétés
IUPAC Name |
3,6-dichloro-1,2,4,5-tetraoxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2O4/c3-1-5-7-2(4)8-6-1/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMGQTHVKHLHAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(OOC(OO1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
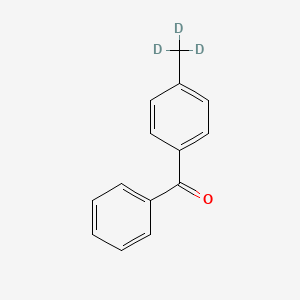

![3,3'-Sulfonylbis[6-ethoxy-benzoic Acid]](/img/structure/B587649.png)
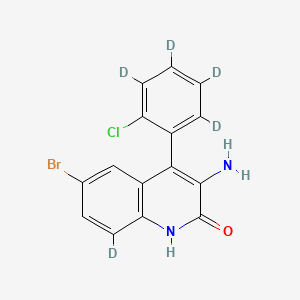
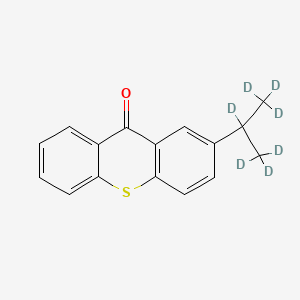
buta-1,3-diene](/img/structure/B587655.png)
![2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]benzamide-d3](/img/structure/B587657.png)
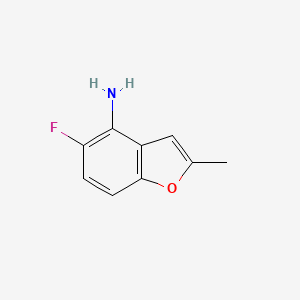
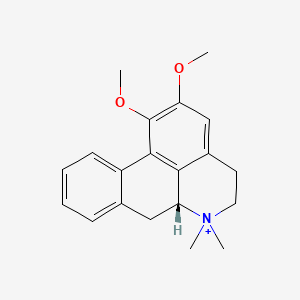
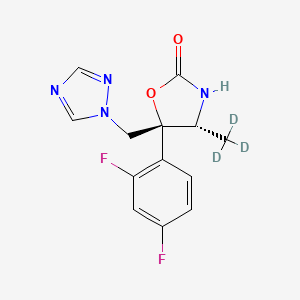
![(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3](/img/structure/B587667.png)
